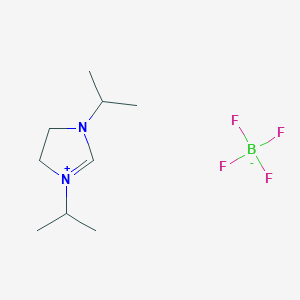
1,3-Diisopropylimidazolinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisopropylimidazolinium tetrafluoroborate is a chemical compound with the empirical formula C9H19N2 · BF4. It is also known by its systematic name, 4,5-Dihydro-1,3-bis(1-methylethyl)-1H-imidazolium tetrafluoroborate . This compound is a member of the imidazolium family and is commonly used in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropylimidazolinium tetrafluoroborate can be synthesized through the reaction of 1,3-diisopropylimidazolium chloride with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropylimidazolinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazolium oxides.
Reduction: Formation of imidazolium hydrides.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1,3-Diisopropylimidazolinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diisopropylimidazolinium tetrafluoroborate involves its ability to act as a nucleophilic catalyst. The compound interacts with various substrates through its imidazolium ring, facilitating the formation of new chemical bonds. This interaction is mediated by the tetrafluoroborate anion, which stabilizes the reaction intermediates and enhances the overall reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(1-methylethyl)-1H-imidazolium tetrafluoroborate
- 1,3-Di-isopropyl-imidazol-2-ylidinium tetrafluoroborate
- N,N′-Diisopropyldihydroimidazolium tetrafluoroborate
Uniqueness
1,3-Diisopropylimidazolinium tetrafluoroborate is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly effective as a catalyst and reagent in various chemical processes .
Properties
CAS No. |
137581-18-1 |
|---|---|
Molecular Formula |
C9H21BF4N2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)imidazolidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C9H20N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h8-9H,5-7H2,1-4H3;/q;-1/p+1 |
InChI Key |
QOFLMGQQJAIALX-UHFFFAOYSA-O |
SMILES |
[B-](F)(F)(F)F.CC(C)N1CC[N+](=C1)C(C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)[NH+]1CCN(C1)C(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


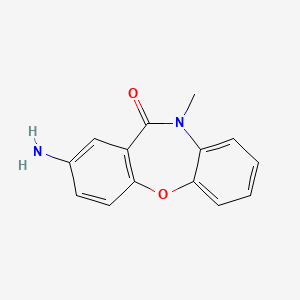
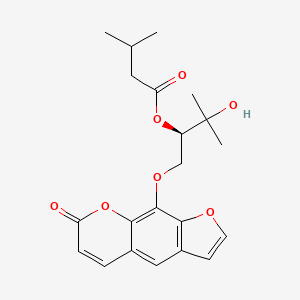

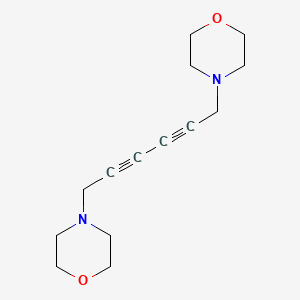
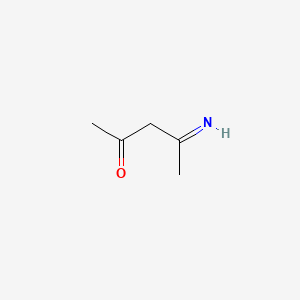
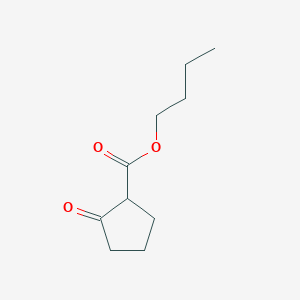
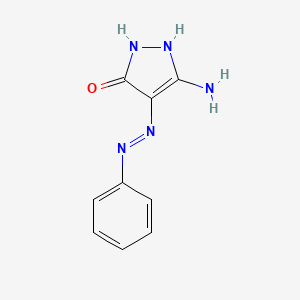
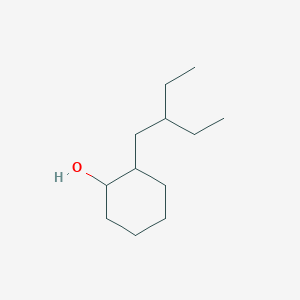
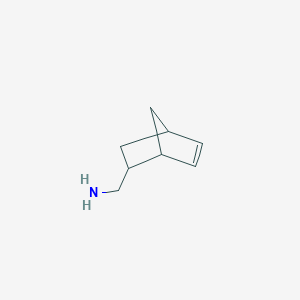

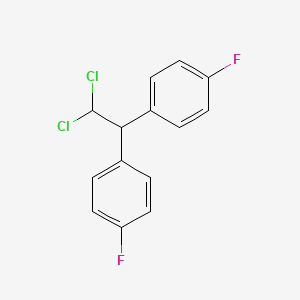

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)

